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Compound of Interest

Compound Name: Akton

Cat. No.: B1233760

Chemical Name: O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,0-diethyl phosphorothioate CAS
Number: 1757-18-2 Synonyms: Axiom, SD 9098, ENT-27102

This technical guide provides a comprehensive overview of the available toxicological data for
the organophosphate insecticide, Akton. The information is intended for researchers,
scientists, and drug development professionals. It is important to note that the production of
Akton has been discontinued, and as a result, the publicly available toxicological data is
limited, particularly concerning chronic exposure and long-term health effects.

Executive Summary

Akton is a non-systemic soil insecticide characterized by high acute toxicity. Its primary
mechanism of action is the irreversible inhibition of the enzyme acetylcholinesterase (AChE), a
critical component of the nervous system in both insects and mammals. This inhibition leads to
the accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic crisis.
The GHS classification for Akton indicates that it is fatal if swallowed or in contact with skin[1].
The available data primarily focuses on acute toxicity, with limited information on chronic,
reproductive, and carcinogenic effects.

Acute Toxicity

The acute toxicity of Akton has been evaluated in several species via oral and dermal routes of
exposure. The quantitative data is summarized in the tables below.
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Mammalian Acute ToxXicity

Species Route Endpoint Value (mg/kg) Reference
Rat Oral LD50 42 [2][3]

Rat Oral LD50 146 [4][5]
Mouse Oral LD50 89 [3][4]
Rabbit Dermal LD50 177 [4]

Avian / Toxici

Species Route Endpoint Value (mg/kg) Reference

Mallard Oral LD50 >2000 [4]

Mechanism of Action: Acetylcholinesterase
Inhibition

As an organophosphate insecticide, Akton's primary mode of action is the inhibition of
acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the

neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for
terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by Akton is an irreversible process involving the phosphorylation of the
serine hydroxyl group at the active site of the enzyme. This covalent modification renders the
enzyme non-functional. The resulting accumulation of ACh in the synaptic cleft leads to
continuous stimulation of muscarinic and nicotinic receptors, causing a wide range of
physiological effects characteristic of a cholinergic crisis.
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Figure 1: Signaling pathway of Akton-induced acetylcholinesterase inhibition.

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on Akton are not readily
available in the public domain. However, standardized guidelines, such as those from the
Organisation for Economic Co-operation and Development (OECD), are typically followed for

such studies.

Acetylcholinesterase Inhibition Assay (General Protocol)

A common method to determine the inhibitory effect of a compound on AChE is a colorimetric

assay based on the Ellman's reaction.

o Preparation of Reagents:
o Acetylcholinesterase (AChE) solution from a purified source (e.g., human recombinant).
o Substrate solution: Acetylthiocholine iodide (ATCI).

o Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
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o Buffer solution (e.g., phosphate buffer, pH 7.4).

o Test compound (Akton) dissolved in a suitable solvent (e.g., DMSO).

e Assay Procedure:

o The reaction is typically performed in a 96-well microplate.

o AChE solution is pre-incubated with various concentrations of Akton for a specified period
to allow for enzyme inhibition.

o The enzymatic reaction is initiated by adding the substrate (ATCI) and the chromogen
(DTNB) to the wells.

o AChE hydrolyzes acetylthiocholine to thiocholine.

o Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate
(TNB), which is measured spectrophotometrically at 412 nm.

o The rate of color change is proportional to the AChE activity.

o Data Analysis:

o The percentage of inhibition is calculated by comparing the rate of reaction in the
presence of Akton to the rate in a control sample without the inhibitor.

o The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme
activity) is determined by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.
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Figure 2: General experimental workflow for an acetylcholinesterase inhibition assay.
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Acute Oral Toxicity (LD50) Determination (General
Protocol - based on OECD 401, now superseded)

The determination of the median lethal dose (LD50) is a standardized procedure to assess
acute oral toxicity.

Test Animals: Typically, young adult albino rats of a single strain are used. Animals are
acclimatized to laboratory conditions before the study.

e Housing and Feeding: Animals are housed in individual cages with free access to food and
water, except for a short fasting period before dosing.

o Dose Administration: The test substance (Akton) is administered by gavage using a stomach
tube. A range of dose levels are used across different groups of animals.

o Observation Period: Animals are observed for mortality and clinical signs of toxicity for at
least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as
well as respiratory, circulatory, autonomic, and central nervous system effects.

» Data Collection: The number of mortalities in each dose group is recorded.

o LD50 Calculation: Statistical methods, such as probit analysis, are used to calculate the
LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of
the test animals.

Chronic Toxicity, Carcinogenicity, Genotoxicity, and
Reproductive Toxicity

There is a significant lack of publicly available data regarding the long-term toxicological effects
of Akton.

o Chronic Toxicity: No information on No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-
Observed-Adverse-Effect-Level (LOAEL) from chronic exposure studies was found.

o Carcinogenicity: No data from long-term carcinogenicity bioassays in animals were identified.
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o Genotoxicity: Information from standard mutagenicity tests, such as the Ames test, is not
available.

e Reproductive and Developmental Toxicity: No data from two-generation reproductive toxicity
studies or teratogenicity studies were found.

The absence of this critical information makes a comprehensive risk assessment for chronic
human exposure to Akton impossible.

Environmental Fate and Ecotoxicity

Akton is described as a non-systemic soil insecticide. Organophosphates, as a class, vary in
their environmental persistence. Some degrade relatively quickly, while others can persist in
the soil and potentially leach into groundwater. Specific data on the environmental fate of
Akton (e.g., soil half-life, mobility) are not readily available in the reviewed literature.

The acute toxicity of Akton to aquatic organisms has been studied, and it is expected to be
toxic to fish and aquatic invertebrates, as is common for organophosphate insecticides.

Conclusion

The toxicological profile of Akton is dominated by its high acute toxicity, mediated by the
inhibition of acetylcholinesterase. The available quantitative data clearly classifies it as a highly
toxic substance upon oral and dermal exposure in mammals. However, the discontinuation of
its production has likely led to a lack of comprehensive, modern toxicological evaluation.
Significant data gaps exist for chronic toxicity, carcinogenicity, genotoxicity, and reproductive
and developmental toxicity. Therefore, a complete and thorough risk assessment of Akton
according to current standards is not feasible based on the publicly available information.
Further research into these areas would be necessary to fully characterize its toxicological
profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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